molecular formula C20H12Br2 B118463 2,2'-Dibromo-1,1'-binaphthyl CAS No. 150024-49-0

2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B118463
CAS No.: 150024-49-0
M. Wt: 412.1 g/mol
InChI Key: IJUDEFZBMMRSNM-UHFFFAOYSA-N
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Description

2,2’-Dibromo-1,1’-binaphthyl: is an organic compound with the molecular formula C20H12Br2 and a molecular weight of 412.12 g/mol . It is a derivative of binaphthyl, characterized by the presence of two bromine atoms at the 2 and 2’ positions on the naphthyl rings. This compound is typically a white to light yellow crystalline solid .

Mechanism of Action

Target of Action

Similar compounds such as binaphthyl derivatives have been used in enantioselective catalysis , suggesting that 2,2’-Dibromo-1,1’-binaphthyl may also interact with enzymes or other biological molecules to influence chemical reactions.

Mode of Action

It’s known that binaphthyl derivatives can act as ligands, binding to metal ions and influencing the course of chemical reactions . The bromine atoms in 2,2’-Dibromo-1,1’-binaphthyl could potentially enhance its reactivity or selectivity.

Biochemical Pathways

Based on the ortho-lithiation protocol of 2,2’-dibromo-1,1’-binaphthyl, it has been used to prepare various tetrasubstituted 1,1’-binaphthyl derivatives , indicating its potential role in synthetic chemistry.

Action Environment

The action of 2,2’-Dibromo-1,1’-binaphthyl can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemicals . It’s also worth noting that this compound may cause skin and eye irritation, and could potentially have long-term harmful effects on aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-1,1’-binaphthyl generally involves the bromination of 1,1’-binaphthyl. One common method is the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl with tert-butyllithium (t-BuLi), followed by the addition of diphenylphosphine chloride (Ph2PCl) . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2,2’-Dibromo-1,1’-binaphthyl involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,2’-Dibromo-1,1’-binaphthyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted binaphthyl derivatives .

Comparison with Similar Compounds

  • 2,2’-Dibromobiphenyl
  • 1,1’-Binaphthyl-2,2’-diamine
  • 6,6’-Dibromo-1,1’-bi-2-naphthol
  • 1,1’-Bi-2-naphthol

Comparison: 2,2’-Dibromo-1,1’-binaphthyl is unique due to the specific positioning of the bromine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 2,2’-Dibromobiphenyl, it has a more complex structure, leading to different reactivity patterns. The presence of bromine atoms in 6,6’-Dibromo-1,1’-bi-2-naphthol also affects its chemical behavior, but the position of these atoms differs, resulting in distinct reactivity .

Properties

IUPAC Name

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDEFZBMMRSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347302
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74866-28-7
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-1,1'-binaphthyl
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